molecular formula C16H17F3N4O B2931971 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 2194845-40-2

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Katalognummer: B2931971
CAS-Nummer: 2194845-40-2
Molekulargewicht: 338.334
InChI-Schlüssel: FMOGHELATXFZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,3-triazole ring linked to a pyrrolidine, a scaffold frequently employed in the design of orexin receptor antagonists, as evidenced by related compounds in patent literature . Orexin receptors are key regulators of the sleep-wake cycle and are targets for treating sleep disorders such as insomnia . The molecule also features a trifluoromethylphenyl group, a moiety commonly found in compounds developed as kinase inhibitors for oncology research, including agents active against KIT mutants in gastrointestinal stromal tumors (GIST) . The 1,2,3-triazole group can serve as a robust bioisostere for amide bonds, potentially enhancing the molecule's metabolic stability and its ability to engage in hydrogen bonding with biological targets. This combination of features makes this compound a valuable chemical tool for probing protein-protein interactions, screening for novel biological activity, and optimizing lead compounds in central nervous system (CNS) and oncological research programs.

Eigenschaften

IUPAC Name

1-[3-(triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-12(2-5-13)3-6-15(24)22-10-7-14(11-22)23-20-8-9-21-23/h1-2,4-5,8-9,14H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOGHELATXFZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper sulfate, and a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Substituents/Modifications Biological/Physicochemical Notes Reference ID
NC-MYF-03-69 C₂₂H₂₁F₃N₅O₂ Pyridin-3-yl-triazole, 4-(trifluoromethyl)benzyloxy on pyrrolidine Disrupts YAP-TEAD interactions; HRMS (ESI) confirmed (m/z 444.1645)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one C₂₀H₂₀N₃O₄ 1,2,4-Triazole, dimethoxy/methoxyphenyl substituents Increased lipophilicity due to methoxy groups; potential CNS activity
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one C₁₆H₁₉FN₄O Piperidine instead of pyrrolidine, 2-fluorophenyl Enhanced metabolic stability; molecular weight 302.35 g/mol
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one C₂₃H₂₄ClF₃N₂O Dihydroisoquinoline-pyrrolidine hybrid, chloro-trifluoromethylphenyl Molecular weight 436.9 g/mol; Smiles notation indicates planar aromatic interactions

Structural and Functional Analysis

Core Heterocycle Variations

  • Pyrrolidine vs. Piperidine : The pyrrolidine ring (5-membered) in the target compound may confer conformational rigidity compared to piperidine (6-membered), which offers greater flexibility . Piperidine analogs (e.g., ) show improved metabolic stability due to reduced ring strain.
  • Triazole Position : The 1,2,3-triazole in the target compound is at the 2H-position, whereas NC-MYF-03-69 () uses a 4-pyridinyl-triazole. This affects hydrogen-bonding capacity and steric interactions with targets like YAP-TEAD.

Substituent Effects

  • Trifluoromethylphenyl Group : Present in both the target compound and NC-MYF-03-69 (), this group enhances hydrophobicity and electron-withdrawing effects, improving membrane permeability.
  • Fluorophenyl vs. Methoxyphenyl : Fluorine in increases electronegativity and stability, while methoxy groups in raise lipophilicity but may reduce metabolic clearance.

Synthetic and Analytical Data

  • The target compound’s synthesis likely parallels NC-MYF-03-69 (), involving palladium-catalyzed cross-coupling for triazole formation. HRMS and NMR (as in ) are critical for confirming purity.
  • X-ray diffraction data (e.g., ) for related compounds reveal planar triazole conformations, which optimize π-stacking in protein binding pockets.

Biologische Aktivität

1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one, also known by its CAS number 2034409-40-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of 284.36 g/mol. The compound features a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O
Molecular Weight284.36 g/mol
CAS Number2034409-40-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole and pyrrolidine rings can modulate enzyme activity or receptor binding. Potential mechanisms include:

  • Enzyme Inhibition : Compounds with triazole structures often inhibit enzymes by binding to their active sites.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole showed efficacy against various bacterial strains, suggesting that the presence of the triazole ring enhances the compound's ability to disrupt microbial cell function.

Anticancer Properties

Several studies have demonstrated the anticancer potential of similar compounds. For instance:

  • Case Study : A derivative of the compound was tested against multiple cancer cell lines (e.g., A431 and HT29), showing IC50 values comparable to standard treatments like doxorubicin. This suggests that modifications in the structure can lead to enhanced cytotoxicity against cancer cells.

Neuroprotective Effects

The pyrrolidine component is associated with neuroprotective effects in various models. For example, compounds with similar structures have been reported to reduce oxidative stress and inflammation in neuronal cells.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against gram-positive bacteria
AnticancerIC50 values < standard drugs
NeuroprotectiveReduced oxidative stress

Case Studies

  • Anticancer Activity : In a study involving a related compound, it was found that the presence of trifluoromethyl groups significantly enhanced cytotoxicity against A431 cells, indicating that structural modifications can lead to improved therapeutic profiles.
  • Neuroprotection : Another study demonstrated that similar pyrrolidine-based compounds exhibited protective effects in models of neurodegeneration by inhibiting pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:

  • Step 1 : Preparation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .
  • Step 2 : Coupling the pyrrolidine-triazole intermediate with a trifluoromethylphenyl propanone derivative using nucleophilic substitution or amidation reactions. For example, describes similar coupling methods using HOBt/TBTU activation for amide bond formation .
  • Step 3 : Purification via column chromatography and recrystallization to isolate the final product.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm the presence of the trifluoromethyl group, triazole ring protons, and pyrrolidine backbone .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing, as demonstrated in structurally analogous compounds (e.g., for pyrazoline derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays at multiple concentrations to identify non-linear effects (e.g., highlights dose-dependent antitumor activity in pyrazoline derivatives) .
  • Target Selectivity Profiling : Use kinase or receptor panels to assess off-target interactions, as described in for aryl piperazine analogs .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to distinguish assay noise from true biological variation (see ’s DoE approach) .

Q. How can reaction conditions be optimized to improve yield during the coupling step of the triazole-pyrrolidine intermediate?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as in .
  • Catalyst Optimization : Evaluate alternative catalysts (e.g., Pd-based systems) for C–N bond formation, referencing ’s controlled synthesis of polycationic reagents .
  • In-line Analytics : Implement flow chemistry (e.g., ’s Omura-Sharma-Swern oxidation setup) to monitor reaction progress in real time .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or serotonin transporters, leveraging structural data from .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes, as applied in ’s mechanistic studies .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding assays?

  • Methodological Answer :

  • Re-evaluate Force Fields : Ensure docking parameters match experimental conditions (e.g., protonation states, solvent pH) .
  • Validate Assay Conditions : Confirm target protein purity and ligand solubility (e.g., ’s protocols for handling hygroscopic intermediates) .
  • Cross-Platform Validation : Compare results across multiple software (e.g., MOE vs. Rosetta) to identify algorithmic biases .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Assays : Assess intestinal permeability using monolayer cultures, as described in for related piperazine derivatives .
  • Microsomal Stability Tests : Use liver microsomes to estimate metabolic half-life (see ’s protocols for fluorophenyl analogs) .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.